5-Benzyloxy-DL-tryptophan

Descripción general

Descripción

5-Benzyloxy-DL-tryptophan is a tryptophan metabolite . It is formed by the hydrolysis of L-tryptophan by hydrochloric acid . It has been shown to have physiological effects .

Synthesis Analysis

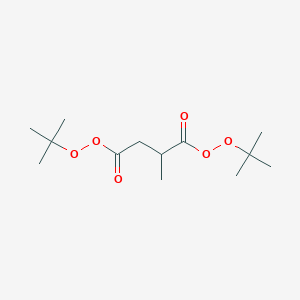

The synthesis of 5-Benzyloxy-DL-tryptophan is carried out by alkylating glycine in the Ni (II) complex of its Schiff base with S-2-N- (N′-benzylpropyl)aminobenzophenone, followed by chromatographic separation of the mixture of diastereomeric alkylated complexes .Molecular Structure Analysis

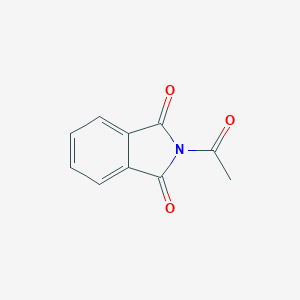

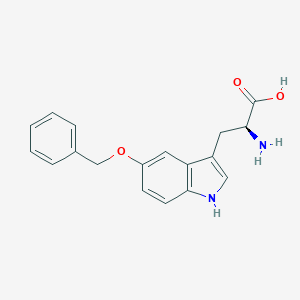

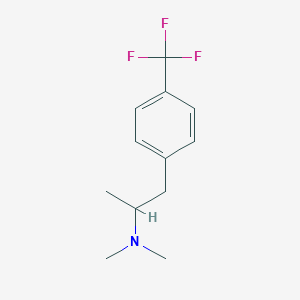

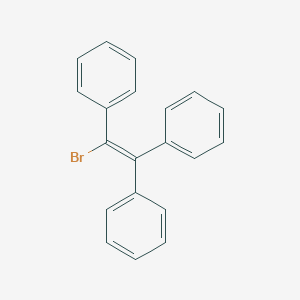

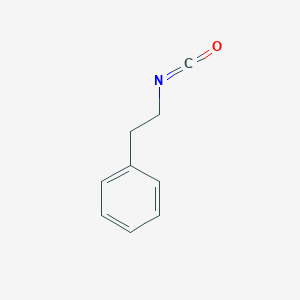

The molecular formula of 5-Benzyloxy-DL-tryptophan is C18H18N2O3 . The IUPAC name is 2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid . The InChI is 1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22) .Physical And Chemical Properties Analysis

5-Benzyloxy-DL-tryptophan is a solid at 20 degrees Celsius . It should be stored under inert gas and it is sensitive to light and air . Its molecular weight is 310.35 g/mol .Aplicaciones Científicas De Investigación

Enzymatic Studies and Biosynthesis

Resolution of 5-hydroxy-DL-tryptophan : 5-Benzyloxy-DL-tryptophan has been utilized in the study of enzymatic processes, specifically in the resolution of 5-hydroxy-DL-tryptophan. This process involves the treatment of N-Benzyloxycarbonyl-5-benzyloxy-DL-tryptophan with stereoisomeric bases to separate the L- and D-antipodes (Rinderknecht, 1964).

Tryptophan Metabolism in Chronic Immune Activation : 5-Benzyloxy-DL-tryptophan is a key substrate in studying tryptophan metabolism, which is essential for understanding serotonin biosynthesis and its impact on mood disorders and immunodeficiency in chronic immunopathology (Schröcksnadel et al., 2006).

Pharmacological Research

Inhibition of the L-Type Amino Acid Transporter LAT1 : Research on 5-Benzyloxy-DL-tryptophan includes its evaluation as an inhibitor of LAT1 (SLC7A5), a target in anticancer drug discovery. The 5-substituted derivative of L-tryptophan, such as 5-Benzyloxy-DL-tryptophan, has been found to have potent inhibitory effects (Graff et al., 2022).

Exploring Tryptophan Hydroxylase Specificity : The compound aids in studying the specificity and hydroxylation regiospecificity of tryptophan hydroxylase, an enzyme crucial in serotonin biosynthesis (Moran et al., 1999).

Biochemical Pathway Analysis

Role in Tryptophan Lyase (NosL) Transformations : 5-Benzyloxy-DL-tryptophan is involved in the study of radical-mediated transformations by tryptophan lyase (NosL), which is significant for understanding the biochemical pathways of tryptophan conversion (Bhandari et al., 2016).

Investigation of Oxidation Mechanisms : The compound is instrumental in exploring oxidation processes of tryptophan, contributing to the understanding of its metabolic pathways (Nakagawa et al., 1977).

Neuroscience and Psychiatric Studies

Brain Serotonin System Analysis : 5-Benzyloxy-DL-tryptophan aids in examining the serotonin synthesis in the brain, which is crucial for understanding various neuropsychiatric disorders (Diksic & Young, 2001).

IDO and Neuropsychiatric Aspects : The compound is used to study the role of tryptophan metabolism in immune tolerance and its implications for neuropsychiatric disorders (Wirleitner et al., 2003).

Mecanismo De Acción

Target of Action

5-Benzyloxy-DL-tryptophan primarily targets serotonin receptor cells in the intestine . These receptors play a crucial role in regulating intestinal motility, which is the contraction of the muscles in the gastrointestinal tract.

Mode of Action

The compound interacts with its target by binding to the serotonin receptor cells. This binding leads to an increase in extracellular Ca2+ , which is a key player in the contraction of smooth muscle cells . This interaction and the resulting changes promote intestinal motility.

Biochemical Pathways

5-Benzyloxy-DL-tryptophan is involved in the biosynthesis of serotonin , a neurotransmitter that contributes to feelings of well-being and happiness . It is formed by the hydrolysis of L-tryptophan by hydrochloric acid, leading to an increase in extracellular Ca2+ and the production of reaction products .

Pharmacokinetics

Its role as a precursor in the biosynthesis of serotonin suggests that it may be absorbed and distributed in the body where it can exert its effects .

Result of Action

The molecular and cellular effects of 5-Benzyloxy-DL-tryptophan’s action include an increase in extracellular Ca2+ and the promotion of intestinal motility . In addition, it has been shown to have physiological effects as a tryptophan metabolite .

Action Environment

The action, efficacy, and stability of 5-Benzyloxy-DL-tryptophan can be influenced by various environmental factors. For instance, it is recommended to store the compound at room temperature, preferably in a cool and dark place, and under inert gas . It is also sensitive to light and air .

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGNDJBYANKHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyloxy-DL-tryptophan | |

CAS RN |

1956-25-8, 6383-70-6 | |

| Record name | 5-(Phenylmethoxy)tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyloxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1956-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-benzyloxy-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the optical resolution of 5-hydroxy-DL-tryptophan?

A1: The abstract describes a novel method for resolving 5-hydroxy-DL-tryptophan into its individual enantiomers (L- and D-forms). [] This is significant because enantiomers, despite having the same molecular formula, can exhibit different biological activities. Separating the racemic mixture allows for the isolation and study of the specific enantiomer with desired properties, which is crucial for pharmaceutical applications.

Q2: How does the described method achieve optical resolution of 5-Benzyloxy-DL-tryptophan?

A2: The method utilizes the diastereomeric salt formation strategy. [] It involves reacting N-Benzyloxycarbonyl-5-benzyloxy-DL-tryptophan with chiral bases, quinidine and quinine. These bases preferentially react with one enantiomer over the other, forming salts with different solubilities. This difference in solubility allows for the separation and isolation of the L- and D-enantiomers of 5-Benzyloxy-DL-tryptophan.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)

![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)